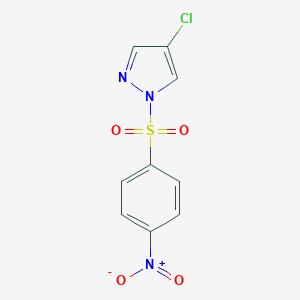![molecular formula C12H14INO5 B450879 ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B450879.png)
ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate is an organic compound with a complex structure that includes an ethyl ester, an iodo-substituted aromatic ring, and a hydroxyimino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate typically involves multiple steps. One common method starts with the iodination of a methoxy-substituted phenol. The resulting iodo-methoxyphenol is then subjected to a formylation reaction to introduce the formyl group. This intermediate is then reacted with hydroxylamine to form the hydroxyimino group. Finally, the ethyl ester is introduced through an esterification reaction with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
化学反应分析
Types of Reactions
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The iodo group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Formation of nitro-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various aryl or alkyl-substituted derivatives.
科学研究应用
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds with biological targets, while the iodo group can participate in halogen bonding, enhancing the compound’s binding affinity.
相似化合物的比较
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate can be compared with similar compounds such as:
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-chloro-6-methoxyphenoxy}acetate: Similar structure but with a chloro group instead of an iodo group, which may affect its reactivity and binding properties.
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-bromo-6-methoxyphenoxy}acetate: Contains a bromo group, which can also participate in halogen bonding but with different strength compared to the iodo group.
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-fluoro-6-methoxyphenoxy}acetate: The fluoro group is smaller and more electronegative, potentially leading to different biological activities.
The uniqueness of this compound lies in the presence of the iodo group, which can enhance its reactivity and binding interactions in various applications.
属性
分子式 |
C12H14INO5 |
|---|---|
分子量 |
379.15g/mol |
IUPAC 名称 |
ethyl 2-[4-[(E)-hydroxyiminomethyl]-2-iodo-6-methoxyphenoxy]acetate |
InChI |
InChI=1S/C12H14INO5/c1-3-18-11(15)7-19-12-9(13)4-8(6-14-16)5-10(12)17-2/h4-6,16H,3,7H2,1-2H3/b14-6+ |
InChI 键 |
HDGWGEXUWBRAKC-MKMNVTDBSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)C=NO)OC |
手性 SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)/C=N/O)OC |
规范 SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)C=NO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


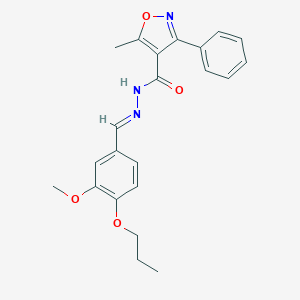
![5-({2-nitrophenoxy}methyl)-N-[2-(methylsulfanyl)phenyl]-2-furamide](/img/structure/B450799.png)

![Propyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B450801.png)
![N'-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE](/img/structure/B450802.png)
![5-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B450803.png)
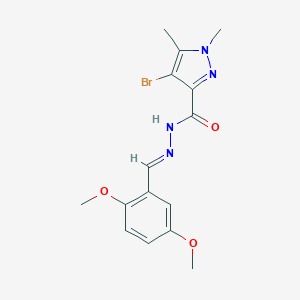
![N-(3-bromophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450807.png)

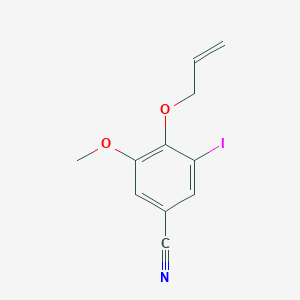
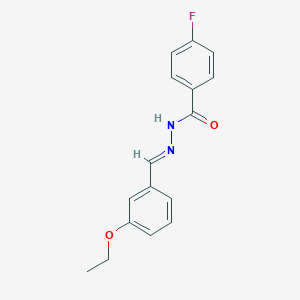
![Methyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450814.png)
![2-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B450815.png)
